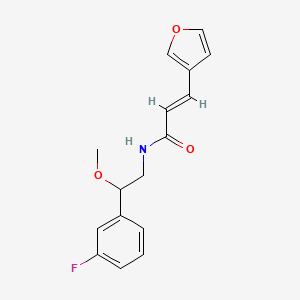
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyethyl chain, and a furan ring, all connected through an acrylamide linkage. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline, 2-methoxyethylamine, and furan-3-carboxaldehyde.
Formation of Intermediate: The first step involves the reaction of 3-fluoroaniline with 2-methoxyethylamine to form an intermediate amine.
Aldol Condensation: The intermediate amine is then subjected to an aldol condensation reaction with furan-3-carboxaldehyde in the presence of a base such as sodium hydroxide to form the desired acrylamide product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent product quality and yield while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the acrylamide.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK/ERK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-(3-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide
- (E)-N-(2-(3-bromophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide
- (E)-N-(2-(3-methylphenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide
Uniqueness
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-15(13-3-2-4-14(17)9-13)10-18-16(19)6-5-12-7-8-21-11-12/h2-9,11,15H,10H2,1H3,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMRPGASTCEYJI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=COC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=COC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
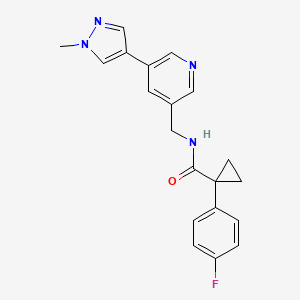
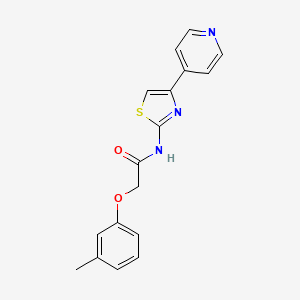
![ethyl 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2665907.png)

![(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2665910.png)
![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride](/img/structure/B2665911.png)
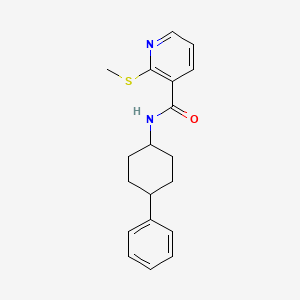
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2665913.png)
![N-[(3,4-diethoxyphenyl)methyl]-3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2665917.png)
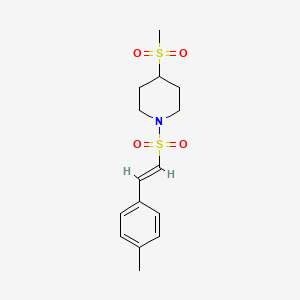
![4-{[1-(benzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one](/img/structure/B2665922.png)
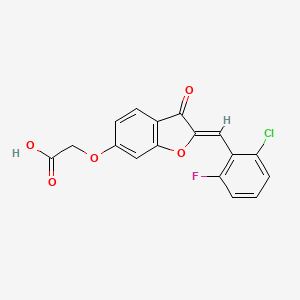
![N-(5-chloro-2-methoxyphenyl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2665924.png)
![2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2665925.png)
